2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-bromophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of this compound is C17H13BrN2O2S . It has an average mass of 389.266 Da and a monoisotopic mass of 387.988098 Da .Physical and Chemical Properties Analysis
The molecular formula of this compound is C17H13BrN2O2S, with an average mass of 389.266 Da and a monoisotopic mass of 387.988098 Da .Scientific Research Applications
Synthesis and Chemical Properties
The molecule 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone demonstrates how structural modifications involving 1,3,4-oxadiazole can lead to compounds with potential applications in various fields of chemistry and materials science. This compound, prepared by reacting 5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol with 2-bromo-1-(2,4-dichlorophenyl)ethanone, showcases the flexibility of 1,3,4-oxadiazole derivatives for synthesizing complex molecules with specific chemical properties. Such derivatives are useful for further research in creating materials with novel properties (Xu et al., 2005).
Biological Activities and Applications
The synthesis of new derivatives like 6-Bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives elucidates the broad spectrum of biological activities these compounds can possess, including immunosuppressive, immunostimulatory, and cytotoxic effects against various cancer cell lines. This highlights the potential of 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-bromophenyl)ethanone derivatives for the development of new pharmacological agents (Abdel‐Aziz et al., 2011).
Corrosion Inhibition
The effectiveness of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in acidic environments has been documented. These compounds form protective layers on metal surfaces, significantly increasing resistance to corrosion. This application is vital in industrial settings where metal longevity is crucial (Ammal et al., 2018).
Properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-bromophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c18-14-8-6-13(7-9-14)15(21)11-23-17-20-19-16(22-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWFZIUAJXKZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.